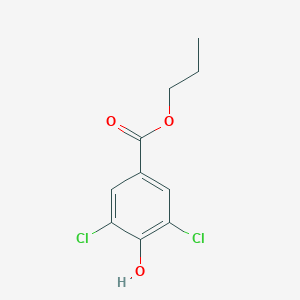
Propyl 3,5-dichloro-4-hydroxybenzoate
Overview
Description
Propyl 3,5-dichloro-4-hydroxybenzoate (also known as 3,5-DCPHB ) is a synthetic organic compound. It belongs to the class of chlorinated hydroxybenzoates and is commonly used in various industrial applications. Its chemical formula is C₁₀H₁₀Cl₂O₃ .
Synthesis Analysis
The synthesis of 3,5-DCPHB involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propyl alcohol . The reaction typically occurs under acidic conditions, resulting in the formation of the ester .
Molecular Structure Analysis
The molecular structure of 3,5-DCPHB consists of a benzoic acid core with two chlorine atoms attached at positions 3 and 5. The propyl group is linked to the hydroxyl group at position 4. The compound’s structure is crucial for understanding its properties and reactivity .
Scientific Research Applications
Nonlinear Optical Applications
Propyl 3,5-dichloro-4-hydroxybenzoate: exhibits excellent candidates for nonlinear optical (NLO) applications due to the delocalization of π-electrons present in the benzene ring. This property is crucial for the development of devices like optical switches, detectors, and frequency multipliers .
Organic Electronics
The compound’s highly ordered structure and high thermal stability make it suitable for organic electronics applications. It can be used in organic light-emitting diodes (OLEDs), optically pumped lasers, and electroluminescence devices .
Photoluminescence Enhancement
The presence of the carbonyl group in Propyl 3,5-dichloro-4-hydroxybenzoate enhances its photoluminescence properties, which is beneficial for sensor applications and the development of luminescent materials .
Thermal Stability Analysis
Thermal stability is a key factor in material science. The compound’s thermal behavior can be studied using thermogravimetric analysis, which is essential for its application in high-temperature environments .
Mechanical Property Evaluation
The mechanical properties of Propyl 3,5-dichloro-4-hydroxybenzoate can be assessed using Vickers microhardness testing. This analysis is important for determining its suitability in structural applications .
Topological Studies
Topological investigations of the compound, including inter and intramolecular charge transfer, are crucial for understanding its electronic properties. These studies can lead to applications in the field of molecular electronics .
Crystal Growth Techniques
The synthesis of single crystals using slow evaporation solution growth techniques opens up possibilities for its use in precision optics and crystallography .
Chemical Reference Material
Propyl 3,5-dichloro-4-hydroxybenzoate: can serve as a high-quality chemical reference material for calibration and testing in analytical laboratories .
Mechanism of Action
Target of Action
Propyl 3,5-dichloro-4-hydroxybenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds It is structurally similar to propylparaben, which is used in allergenic testing .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its bioavailability may depend on the specific context of its use.
Result of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its effects may be indirect and depend on the specific compounds it is used to synthesize.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3,5-dichloro-4-hydroxybenzoate | |
CAS RN |
101003-80-9 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate affect its metabolism in the liver?
A: Research indicates that chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate significantly reduces its degradation rate in the rat liver S9 fraction by approximately 40-fold compared to its non-chlorinated counterparts []. This suggests that chlorination increases the compound's persistence in the body, potentially leading to bioaccumulation.
Q2: Does Propyl 3,5-dichloro-4-hydroxybenzoate or its metabolites exhibit Aryl hydrocarbon receptor (AhR) agonist activity?
A: While Propyl 3,5-dichloro-4-hydroxybenzoate itself exhibits AhR agonist activity, the study found that two hydroxylated metabolites, generated by the rat liver S9 fraction, also demonstrated AhR agonist activity. These metabolites showed up to 39% of the parent compound's activity in a yeast (YCM3) reporter gene assay []. This finding suggests that even as Propyl 3,5-dichloro-4-hydroxybenzoate is metabolized, its byproducts may still possess biological activity and potentially contribute to downstream effects mediated by the AhR pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



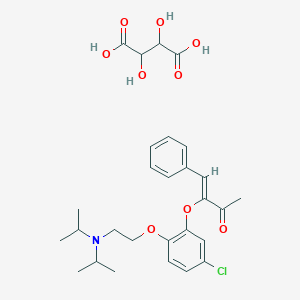

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)


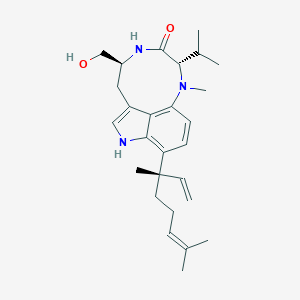

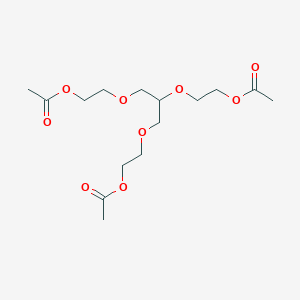

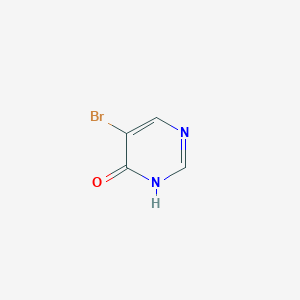
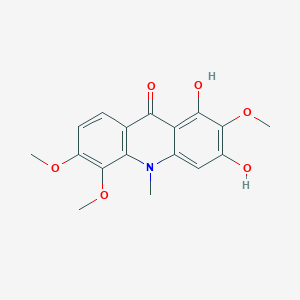


![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)